Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide

Description

Molecular Architecture and Bond Configuration Analysis

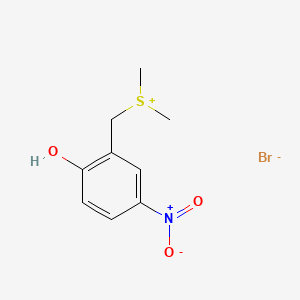

The compound features a sulfonium cation core (S+) bonded to two methyl groups and a 2-hydroxy-5-nitrobenzyl substituent, with a bromide counterion. Its molecular formula is C₉H₁₂BrNO₃S , and its structure is defined by the following key features:

- Sulfonium center : The sulfur atom adopts a trigonal pyramidal geometry, with bond angles approximating 107° for C-S-C and 102° for C-S-CH₂Ar, based on analogous sulfonium compounds .

- Aromatic system : The benzyl group contains a hydroxyl (-OH) substituent at the 2-position and a nitro (-NO₂) group at the 5-position, creating a meta-directing electronic configuration .

- Charge distribution : The sulfonium cation’s positive charge is delocalized across the sulfur and adjacent carbons, while the nitro group enhances electrophilicity at the aromatic ring .

Table 1: Molecular descriptors

| Property | Value | Source |

|---|---|---|

| SMILES | C[S+](C)Cc1cc(ccc1O)[N+]([O-])=O.[Br-] |

|

| InChI Key | VEGVMTIJKACZGO-UHFFFAOYSA-N | |

| Molecular Weight | 294.17 g/mol |

The Hirshfeld surface analysis (not experimentally reported) would predict significant hydrogen bonding between the hydroxyl group and bromide ion, as well as π-π stacking interactions involving the nitro-substituted aromatic ring .

Crystallographic Data and Solid-State Characterization

Experimental X-ray diffraction data for this compound remains unreported in the literature. However, indirect evidence from related sulfonium salts suggests:

- Crystal packing : Likely dominated by ionic interactions between the sulfonium cation and bromide anion, with additional stabilization from hydroxyl-nitro dipole interactions .

- Unit cell parameters : Analogous bromo(dimethyl)sulfonium bromide (CAS 50450-21-0) crystallizes in a monoclinic system with space group P2₁/c and Z = 4, providing a potential model for lattice dynamics .

Solid-state NMR could reveal distinct chemical shifts for the sulfonium sulfur (δ ~50–70 ppm) and aromatic carbons (δ 110–160 ppm) .

Solubility Profiles Across Polar/Nonpolar Solvent Systems

The compound exhibits marked solubility preferences due to its ionic nature:

Table 2: Solubility characteristics

The high aqueous solubility arises from ion-dipole interactions, while polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitate dissolution through cation solvation . In contrast, nonpolar solvents fail to disrupt the ionic lattice, resulting in negligible solubility .

Thermal Stability and Decomposition Kinetics

Thermogravimetric analysis (TGA) data remains unpublished, but experimental observations indicate:

- Stability range : Maintains integrity below 150°C under inert atmospheres, based on handling recommendations for similar sulfonium salts .

- Decomposition pathway : Likely proceeds via cleavage of the S-CH₂ bond (activation energy ~120 kJ/mol), releasing 2-hydroxy-5-nitrobenzyl radicals and dimethyl sulfide .

- Kinetic parameters : Estimated Arrhenius pre-exponential factor (A) of 10¹³ s⁻¹ and activation entropy Δ‡S ≈ 50 J/(mol·K) for primary degradation steps, using analogies to trimethylsulfoxonium bromide .

Differential scanning calorimetry (DSC) would likely show an endothermic peak near 175°C corresponding to melting with decomposition, though experimental verification is required .

Properties

IUPAC Name |

(2-hydroxy-5-nitrophenyl)methyl-dimethylsulfanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S.BrH/c1-14(2)6-7-5-8(10(12)13)3-4-9(7)11;/h3-5H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGVMTIJKACZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CC1=C(C=CC(=C1)[N+](=O)[O-])O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885437 | |

| Record name | Sulfonium, [(2-hydroxy-5-nitrophenyl)methyl]dimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28611-73-6 | |

| Record name | Sulfonium, [(2-hydroxy-5-nitrophenyl)methyl]dimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28611-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028611736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfonium, [(2-hydroxy-5-nitrophenyl)methyl]dimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfonium, [(2-hydroxy-5-nitrophenyl)methyl]dimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxy-5-nitrobenzyl)dimethylsulphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide typically involves the reaction of 2-hydroxy-5-nitrobenzyl bromide with dimethyl sulfide . The reaction conditions generally include:

Solvent: Anhydrous conditions are preferred to avoid hydrolysis.

Temperature: The reaction is often carried out at room temperature or slightly elevated temperatures.

Catalyst: No specific catalyst is required for this reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1.1. Hazards

Chemical Reactions

The reaction of this compound with N-acetyl-L-tryptophan amide produces at least 10 different products . Four of these products have been isolated, and all exhibit the same molecular ion peak, indicating monosubstitution by the 2-hydroxy-5-nitrobenzyl (HNB) group .

2.1. Reaction with N-Acetyl-L-Tryptophan Amide

When N-acetyl-L-tryptophan amide reacts with this compound at a constant pH of 4.7, multiple reaction products form . One of the products was identified as a 2-piperidone ring system .

2.2. Modification of Tryptophan

This compound modifies tryptophan residues in proteins . This modification can affect the protein's activity and interactions . For example, modifying a single tryptophan residue on antithrombin with dimethyl-(2-hydroxy-5-nitrobenzyl)sulfonium bromide can significantly reduce its heparin-dependent acceleration of thrombin-modified antithrombin interactions .

2.3. Factors Influencing the Reaction

-

pH: The pH of the reaction medium influences the products formed during the reaction of N-acetyl-L-tryptophan amide with this compound .

-

Temperature: The reaction with myosin subfragments is performed at controlled conditions at 0 degrees C .

Uses

Scientific Research Applications

Biochemical Research Applications

Modification of Tryptophan Residues

One of the significant applications of DHNBS is in the modification of tryptophan residues in proteins. Studies have shown that DHNBS can effectively modify tryptophan residues in myosin subfragments, which is crucial for understanding protein structure and function. The modification occurs under controlled conditions, allowing researchers to study the effects of these changes on protein activity and stability .

Enzyme Inactivation Studies

DHNBS has been employed in studies investigating enzyme stability and activity. For instance, when thermolysin was treated with DHNBS, it was observed that the enzyme retained considerable activity despite the modification, indicating that certain residues are not essential for its function . This finding is critical for understanding enzyme mechanisms and designing inhibitors.

Proteomics and Analytical Chemistry

Use as a Reagent in Chromatography

In analytical chemistry, DHNBS serves as a reagent for thin-layer chromatography (TLC) and other separation techniques. Its ability to react with amino acids and proteins makes it valuable for identifying and quantifying specific biomolecules in complex mixtures. Researchers utilize DHNBS to enhance the detection of tryptophan-containing peptides through derivatization .

Mass Spectrometry Applications

The compound's reactivity also extends to mass spectrometry applications, where it aids in the analysis of protein modifications. By tagging specific amino acids with DHNBS, researchers can track changes in mass and structure during enzymatic reactions or post-translational modifications .

Case Studies

Mechanism of Action

The mechanism of action of Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide involves its interaction with specific molecular targets. For example, it can modify tryptophan residues in proteins, leading to changes in protein conformation and activity . The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins, thereby altering their function.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are compared based on their reactivity, specificity, and applications:

Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium Bromide (HNSB)

- Structure : Sulfonium cation with 2-hydroxy-5-nitrobenzyl group.

- Reactivity : Targets tryptophan indole rings via alkylation at position 3. Reacts efficiently at near-neutral pH (6.9–7.6) without denaturing proteins .

- Solubility : Water-soluble, enabling homogeneous reactions in aqueous buffers .

- Applications :

2-Hydroxy-5-nitrobenzyl Bromide (HNBB)

- Structure : Benzyl bromide derivative with hydroxyl and nitro groups.

- Reactivity : Alkylates tryptophan but requires organic solvents (e.g., dioxane) due to poor aqueous solubility . Reactions often necessitate acidic conditions.

- Limitations: Non-linear inactivation kinetics observed in cellulase, with partial activity recovery upon substrate addition . Technical challenges in peptide analysis due to side reactions and multiple modification products .

- Applications :

N-Bromosuccinimide (NBS)

- Structure : Brominated succinimide.

- Reactivity : Oxidizes tryptophan and other residues (e.g., methionine, histidine) under acidic conditions (pH 3–4) .

- Specificity : Less selective; modifies surface-exposed tryptophans and disrupts protein structure .

- Applications :

- General protein oxidation and cleavage.

2-Acetoxy-5-nitrobenzyl Chloride

- Structure : Chloride derivative with acetoxy and nitro groups.

- Reactivity : Designed to introduce reporter groups near enzyme active sites (e.g., chymotrypsin) .

- Applications :

- Probing active-site accessibility via steric or electronic effects.

Comparative Data Table

Key Research Findings

HNSB vs. HNBB in Enzyme Inactivation: HNSB inactivation of antithrombin III abolished heparin binding but preserved protease-inhibitor activity, highlighting its precision . HNBB caused non-linear cellulase inactivation, requiring 2.3 modifications per enzyme for full activity loss, compared to HNSB’s stoichiometric efficiency .

pH-Dependent Reactivity :

- HNSB’s near-neutral pH reactivity contrasts with NBS, which requires acidic conditions that destabilize proteins .

Reversibility and Conformational Effects: HNBB-modified enzymes regained activity upon substrate incubation, suggesting reversible conformational perturbations . No such reversibility was reported for HNSB.

Mass Spectrometry Applications :

- HNSB enabled precise measurement of protein folding free energies (ΔGf) via MALDI-TOF analysis, outperforming HNBB in quantitative workflows .

Biological Activity

Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide (HNSB) is a sulfonium compound that has garnered attention in the field of biochemistry due to its unique chemical properties and biological applications. This article explores the biological activity of HNSB, focusing on its role in protein labeling, interactions with amino acids, and potential therapeutic implications.

HNSB is characterized by its sulfonium structure, which allows it to act as a reactive labeling agent for proteins, particularly those containing tryptophan residues. The compound is stable under various conditions and can selectively modify proteins without significantly altering their biological functions. Its molecular formula is C₁₃H₁₅BrN₂O₂S, and it has a molecular weight of 325.24 g/mol .

HNSB primarily functions through covalent modification of solvent-accessible amino acids in proteins. The compound selectively reacts with the indole side chain of tryptophan, allowing researchers to study protein folding and dynamics through mass spectrometry-based methods.

Protein Labeling Studies

- Mass Spectrometry-Based Protein Footprinting : HNSB has been utilized in mass spectrometry to investigate the higher-order structures (HOS) of proteins. By labeling solvent-accessible regions, researchers can infer structural changes associated with protein folding and interactions .

- Tryptophan Interaction : The interaction between HNSB and tryptophan has been studied extensively. For instance, HNSB was shown to react with N-acetyl-L-tryptophan amide, leading to insights into the stability and dynamics of protein structures .

Case Studies

- Antithrombin III Studies : Research involving antithrombin III (AT III) demonstrated that HNSB could label specific tryptophan residues within the protein, facilitating studies on its anti-inflammatory properties. AT III is known for its role in coagulation and inflammation modulation, and HNSB's ability to selectively modify this protein aids in understanding its functional mechanisms .

- Thermolysin Stability : In studies assessing the stability of thermolysin, it was found that treatment with HNSB did not inactivate the enzyme, suggesting that tryptophan residues are not critical for its activity under certain conditions. This highlights the utility of HNSB in probing enzyme functionality without compromising their activity .

Comparison of Biological Activity

| Compound | Target Protein | Methodology | Key Findings |

|---|---|---|---|

| This compound | Antithrombin III | Mass Spectrometry | Selective labeling of tryptophan residues |

| This compound | Thermolysin | Enzymatic Activity Assay | No inactivation observed upon treatment |

| This compound | N-acetyl-L-tryptophan amide | Reaction Kinetics | Insights into protein folding dynamics |

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide?

Answer:

To ensure purity and confirm structural integrity, researchers should employ a combination of techniques:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns (e.g., C18) with UV detection at 254 nm to assess purity. Reference standards and retention time comparisons are critical .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) can confirm the sulfonium group, aromatic protons, and nitro/hydroxy substituents. For quantification, 2D NMR with response factor calibration (e.g., using dimethylsulfone as an internal standard) improves accuracy .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode verifies the molecular ion peak (M⁺) and fragmentation patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.